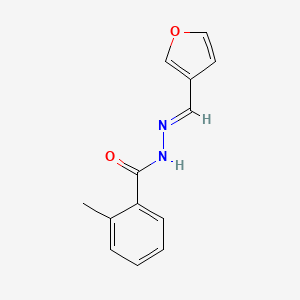
N'-(3-furylmethylene)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-furylmethylene)-2-methylbenzohydrazide, also known as FMH, is a chemical compound that has been widely studied for its potential applications in scientific research. FMH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N'-(3-furylmethylene)-2-methylbenzohydrazide as a cysteine protease inhibitor involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact mechanism of this inhibition is still being studied, but it is thought to involve the formation of a thiohemiacetal intermediate between this compound and the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its role as a cysteine protease inhibitor, this compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-furylmethylene)-2-methylbenzohydrazide as a research tool is its ability to selectively inhibit cysteine proteases without affecting other enzymes or proteins. This selectivity allows researchers to study the role of cysteine proteases in biological processes without interfering with other cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N'-(3-furylmethylene)-2-methylbenzohydrazide and its potential applications. One area of interest is the development of new cysteine protease inhibitors based on the structure of this compound. These inhibitors could be used to study the role of cysteine proteases in a variety of biological processes, and could also have potential therapeutic applications. Another area of interest is the study of the physiological effects of this compound and its potential use as a cognitive enhancer. Finally, further research is needed to fully understand the mechanism of action of this compound as a cysteine protease inhibitor and to develop more effective inhibitors based on this compound.
Synthesis Methods
N'-(3-furylmethylene)-2-methylbenzohydrazide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methylbenzohydrazide with furfural in the presence of a catalyst such as acetic acid. This reaction produces this compound as a yellow crystalline solid with a high yield.
Scientific Research Applications
N'-(3-furylmethylene)-2-methylbenzohydrazide has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and nucleic acid structure. One of the most important applications of this compound is in the study of cysteine proteases, which are enzymes that play a key role in a variety of biological processes. This compound has been shown to be a potent inhibitor of cysteine proteases, making it a valuable tool for studying the role of these enzymes in disease and other biological processes.
properties
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-3-5-12(10)13(16)15-14-8-11-6-7-17-9-11/h2-9H,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFOYAPMZHFNA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)

![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)


![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)